3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-propionamide 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-propionamide
Brand Name: Vulcanchem
CAS No.: 56767-36-3
VCID: VC0367412
InChI: InChI=1S/C21H27N3O2/c1-17-7-9-18(10-8-17)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5g/mol

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-propionamide

CAS No.: 56767-36-3

Main Products

VCID: VC0367412

Molecular Formula: C21H27N3O2

Molecular Weight: 353.5g/mol

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-propionamide - 56767-36-3

CAS No. 56767-36-3
Product Name 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-propionamide
Molecular Formula C21H27N3O2
Molecular Weight 353.5g/mol
IUPAC Name 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
Standard InChI InChI=1S/C21H27N3O2/c1-17-7-9-18(10-8-17)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Standard InChIKey XEPPXAANOANJKW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
PubChem Compound 1149671
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator